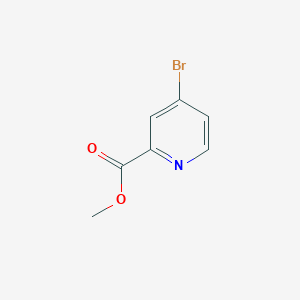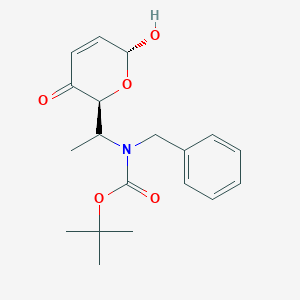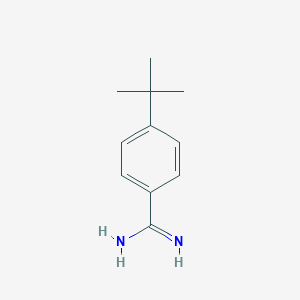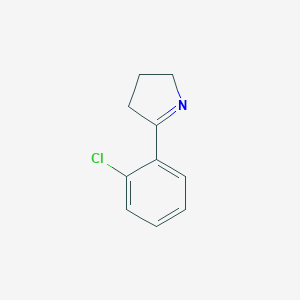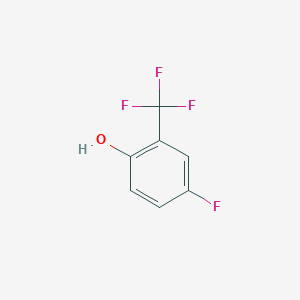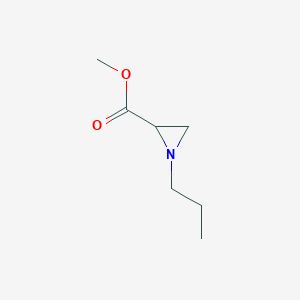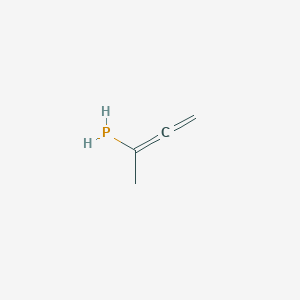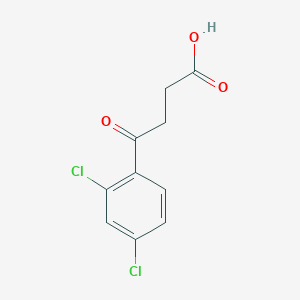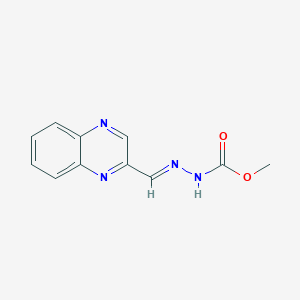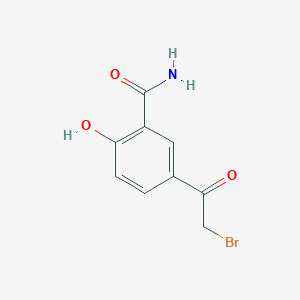
5-(Bromoacetyl)salicylamide
Overview
Description
5-(Bromoacetyl)salicylamide, also known as this compound, is a useful research compound. Its molecular formula is C9H8BrNO3 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermediate in Medicine and Pesticide Synthesis
5-(Bromoacetyl)salicylamide is primarily known as an important intermediate in the synthesis of medicines and pesticides. It is produced through the bromination of 5-acetyl salicylamide, achieving high selectivity and a yield of 93.2% under specific conditions (Luo Cheng-li, 2006).
Inhibition of Enzymes
This compound has been observed to irreversibly inhibit enzymes like glutamic dehydrogenase and lactic dehydrogenase. Its effectiveness is comparable to standard exoalkylating agents, but at significantly lower concentrations, highlighting its potent inhibitory properties (B. R. Baker, R. Patel, P. Almaula, 1963).
Chemical Synthesis Applications
In chemical syntheses, this compound has been used to produce compounds like albuterol-D_2, showcasing its versatility in chemical reaction pathways. This synthesis process boasts advantages such as simplicity, short process flow, and minimal side product generation (Xu Jian-fe, 2013).
Antibacterial Activity Studies
Research has also explored the antibacterial activities of salicylamides, including derivatives of this compound, against specific oral microorganisms implicated in periodontal disease. These studies highlight the potential of salicylamides in dental and oral health applications (R. A. Coburn, A. Batista, R. T. Evans, R. Genco, 1981).
Vascular Effects Studies
In pharmacological research, derivatives of this compound have been studied for their antagonistic effects on vascular responses, particularly in relation to serotonin. This research contributes to our understanding of vascular pharmacology and potential therapeutic applications (W. E. Glover, R. Marshall, R. F. Whelan, 1957).
Nerve Membrane Research
This compound and its derivatives have been the focus of studies on nerve membranes, particularly in understanding their effects on non-myelinated and myelinated nerve fibers. These studies are important in the field of neuropharmacology and neurophysiology (F. R. Neto, 1980).
Anti-Inflammatory and Antitumor Properties
The unique properties of this compound and its derivatives have been explored in relation to anti-inflammatory and antitumor activities. These studies contribute to the ongoing research in cancer prevention and treatment of inflammatory diseases (F. Di Renzo, G. Cappelletti, M. L. Broccia, E. Giavini, E. Menegola, 2008).
Role in Polymer Science
In polymer science, this compound has been used in the development of uranyl and iron(III) binding agents. These developments are significant in the fields of material science and environmental chemistry, particularly in the context of metal ion sequestration (H. Park, Joonhyung Cho, J. Suh, 1997).
Safety and Hazards
5-(Bromoacetyl)salicylamide is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray .
Relevant Papers The synthesis of this compound and its use as a reagent in the synthesis of bisthiazole derivatives and novel 7-methylguanine derivatives targeting influenza polymerase binding domains are discussed in a paper .
Mechanism of Action
Target of Action
The primary target of 5-(2-bromoacetyl)-2-hydroxybenzamide is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .
Mode of Action
It is known to interact with prostaglandin g/h synthase 1 . This interaction could potentially influence the enzyme’s activity, leading to changes in the production of prostanoids .
Biochemical Pathways
Given its target, it is likely involved in theprostanoid synthesis pathway .
Result of Action
Given its interaction with Prostaglandin G/H synthase 1, it may influence the production of prostanoids, which play various roles in inflammation, fever, and the induction of labor .
Properties
IUPAC Name |
5-(2-bromoacetyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,12H,4H2,(H2,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWSXLSUWGZOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10995014 | |
| Record name | 5-(Bromoacetyl)-2-hydroxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10995014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73866-23-6 | |
| Record name | 5-(2-Bromoacetyl)-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73866-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 5-(bromoacetyl)-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073866236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Bromoacetyl)-2-hydroxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10995014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromoacetyl)salicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(Bromoacetyl)salicylamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUU6S89FXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for producing 5-(Bromoacetyl)salicylamide?
A1: The research suggests that direct bromination of 5-Acetylsalicylamide is a highly efficient method for synthesizing this compound [, ]. This method utilizes bromine as the brominating agent and achieves a high yield (93.2%) when the molar ratio of 5-Acetylsalicylamide to bromine is 1:1.05, reacting at a temperature of 5°C for 12 hours [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


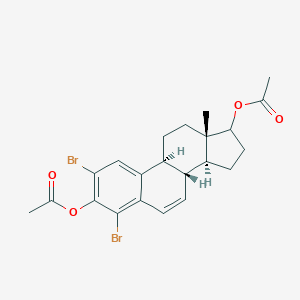
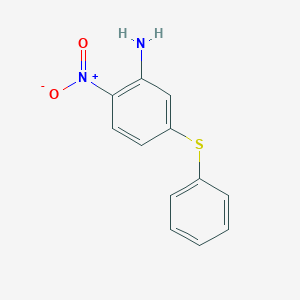

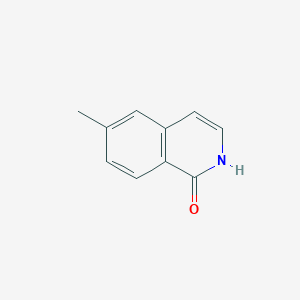
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
